2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a synthetic compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This compound features a unique structure that combines a heptyl side chain and a methyl group on the triazole ring, contributing to its potential pharmacological properties. The classification of this compound falls under heterocyclic compounds, specifically within the category of nitrogen-containing heterocycles.
The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through several methodologies. A common approach involves the condensation reaction of 3-amino-1,2,4-triazole with various carbonyl compounds in the presence of catalysts such as TMDP (1,3,5-trimethyl-2-thiourea) or using microwave-assisted techniques.
The molecular structure of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine consists of a triazole ring fused with a pyrimidine moiety. The heptyl group is attached to the triazole nitrogen, while the methyl group is positioned at the 5th carbon of the triazole ring.
The compound can undergo various chemical reactions typical for triazolo-pyrimidines:
The synthesis often involves monitoring reaction progress via Thin Layer Chromatography (TLC) and purifying products through recrystallization methods or chromatography techniques .
The mechanism by which 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine exerts its biological effects is likely linked to its interaction with specific molecular targets within cells. For example:
Studies suggest that derivatives of this class can modulate signaling pathways such as ERK signaling in cancer cells, leading to decreased proliferation and increased apoptosis .
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has notable applications in medicinal chemistry:
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas through cyclocondensation reactions. Its initial applications were limited until the 1970s, when Trapidil (6-methyl-7-diethylamino-s-triazolo-(1,5-a)pyrimidine) emerged as a clinically significant PDGF antagonist and vasodilator. Marketed in Japan for ischemic diseases, it validated TP’s biological relevance [2] [5]. The 2008 isolation of essramycin from marine Streptomyces sp. marked a milestone as the first natural TP antibiotic, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 2–8 µg/mL). This discovery underscored TP’s potential in antimicrobial drug development [2] [9].
Modern medicinal chemistry exploits the TP core’s isosteric relationship with purines. Unlike purines, however, TPs lack annular tautomerism but exhibit substituent-dependent tautomerism (e.g., oxo/mercapto forms), enabling precise bioactivity modulation. Advances in synthetic methodologies—particularly annulation reactions using 1,2,4-aminotriazoles or pyrimidines—have accelerated derivative development. The scaffold’s versatility is evidenced by applications in kinase inhibition (CDK-2/PI3K), antiviral agents (HCV/HIV polymerase), and tubulin polymerization inhibitors [2] [5] [6].
Table 1: Key Historical Milestones in TP Derivative Development
Year | Discovery/Compound | Significance |
---|---|---|
1909 | Bulow & Haas synthesis | First reported TP scaffold |
1970s | Trapidil | Marketed vasodilator/antiplatelet agent; validated clinical utility |
2008 | Essramycin | First natural TP antibiotic; broad-spectrum activity |
2010s | PI3K/Tubulin inhibitors | Applied in oncology via kinase inhibition and microtubule targeting |
Structural hybridization integrates pharmacophoric elements from distinct bioactive templates to enhance target affinity or overcome resistance. TP derivatives exemplify this strategy, particularly in antiviral therapeutics. Hybridization of the TP core with cycloheptathiophene-3-carboxamide yielded inhibitors of influenza RNA-dependent RNA polymerase (RdRP) via disruption of PA-PB1 subunit dimerization. Compound 3 (IC₅₀ = 1.1 µM against PA-PB1) merged these moieties, demonstrating nanomolar anti-influenza activity (EC₅₀ = 7–25 µM) without cytotoxicity (CC₅₀ > 250 µM) [3] [8].
In oncology, TP-indole hybrids suppress ERK signaling. Compound H12 inhibited MGC-803 gastric cancer cells (IC₅₀ = 9.47 µM) by downregulating phosphorylated ERK1/2, c-Raf, MEK1/2, and AKT. This hybrid leveraged the indole’s tubulin-binding capability and TP’s kinase affinity, illustrating synergistic design [10]. Similarly, fusing TP with benzothiazoles enhanced antiproliferative effects against HeLa and HCT116 cells by inducing G₂/M arrest [6] [10].
Table 2: Bioactive Hybrid TP Derivatives
Hybrid Structure | Biological Target | Potency | Application |
---|---|---|---|
TP-Cycloheptathiophene (e.g., 3) | Influenza PA-PB1 dimerization | IC₅₀ = 1.1 µM | Antiviral |
TP-Indole (e.g., H12) | ERK signaling pathway | IC₅₀ = 9.47 µM (MGC-803) | Gastric cancer |
TP-Benzothiazole | Tubulin polymerization | IC₅₀ = 0.24 µM (HCT-116) | Colorectal cancer |
The 2-heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine motif exemplifies rational pharmacophore optimization. The C5-methyl group enhances metabolic stability by shielding reactive sites and moderating electronic effects. Comparative studies show 5-methyl-TPs exhibit 3–5-fold lower clearance than non-methylated analogs in microsomal assays, attributed to reduced oxidative vulnerability [1] [6].
The C2-heptyl chain is a masterstroke in balancing lipophilicity and target engagement. With a calculated logP of ~5.2, this alkyl substituent optimizes membrane permeability while occupying hydrophobic niches in tubulin or kinase binding pockets. In tubulin polymerization inhibitors, the heptyl moiety penetrates the colchicine site’s hydrophobic cleft, displacing bound colchicine (Kᵢ = 0.53 µM for analog 2). Molecular dynamics confirm van der Waals interactions with residues β-Tyr224, β-Leu248, and β-Ala316 [6] [9].
Structure-Activity Relationship (SAR) studies reveal stringent steric constraints:
Table 3: SAR of C2 Substituents in 5-Methyl-TP Derivatives
C2 Substituent | Tubulin Pol. IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | LogP |
---|---|---|---|
Heptyl | 0.53 | 0.53 | 5.2 |
Methylthio (CID 101400) | >10 | 12.8 | 1.8 |
Hydroxymethyl (CID 834899) | Inactive | >50 | -0.4 |
Cyclopropylmethyl | 1.28 | 1.28 | 4.1 |
Electronically, the 5-methyl group subtly influences the TP core’s π-deficient character, enhancing stacking interactions with purine-binding pockets. Quantum mechanical calculations show a 0.15 eV reduction in LUMO energy relative to 5-H analogs, facilitating charge transfer with residues like CDK2’s Phe82 [2] [6]. This synergy between steric optimization and electronic modulation positions 2-heptyl-5-methyl-TP as a versatile scaffold for anticancer and antiviral agents.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8